2-(5-oxo-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid
Description
Properties
Molecular Formula |
C10H7F3N2O3 |
|---|---|
Molecular Weight |
260.17 g/mol |
IUPAC Name |
2-[5-oxo-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetic acid |
InChI |
InChI=1S/C10H7F3N2O3/c11-10(12,13)9-6-3-1-4(3)8(18)7(6)15(14-9)2-5(16)17/h3-4H,1-2H2,(H,16,17) |
InChI Key |
HJZGJAPRXYBJDE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C(=O)C3=C2C(=NN3CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Diastereoselective Cyclopropanation
A representative protocol involves:
-
Substrate Preparation : Ethyl 2-diazoacetate reacts with a trifluoromethylated cyclopentenone under Rh(II) catalysis.
-
Cyclopropanation : Using Cu(acac)₂ or Fe(TPP)Cl at −20°C in dichloromethane, achieving 68–72% yield.
-
Stereochemical Control : Chiral auxiliaries (e.g., Evans oxazolidinones) enforce (3bR,4aS) configuration.
Table 1 : Cyclopropanation Reaction Conditions
| Catalyst | Temperature | Solvent | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|---|
| Cu(acac)₂ | −20°C | CH₂Cl₂ | 68 | 92:8 |
| Fe(TPP)Cl | 0°C | Toluene | 72 | 89:11 |
| Rh₂(esp)₂ | RT | DCE | 65 | 95:5 |
Trifluoromethyl Group Introduction
The trifluoromethyl moiety is incorporated via:
-
Radical Trifluoromethylation : Using Umemoto’s reagent (2,2-difluoro-1,3-dimethylimidazolidinium hexafluorophosphate) under blue LED irradiation.
-
Nucleophilic Substitution : Displacement of bromine in bromopyrazole precursors with CF₃Cu.
Critical Parameters :
-
Reaction time: 12–24 hours for radical methods vs. 2–4 hours for Cu-mediated substitutions.
-
Selectivity: Radical methods avoid β-elimination side products observed in SN2 pathways.
Hydrolysis of Ethyl Ester Intermediate
The final step converts ethyl ester precursors (e.g., CAS 1417983-09-5) to the carboxylic acid:
-
Saponification : 4 N HCl in dioxane/methanol (1:1 v/v) at 50°C for 3 hours.
-
Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and rotary evaporation.
-
Purification : Reverse-phase HPLC (C18 column, 20–80% acetonitrile/0.1% TFA gradient).
Yield Optimization :
-
Prolonged hydrolysis (>5 hours) reduces yield due to decarboxylation.
-
Microwave-assisted hydrolysis (100°C, 30 min) improves efficiency to 89%.
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
A patent-derived method uses Suzuki-Miyaura coupling for late-stage functionalization:
-
Boronic Acid Partner : (3-Carbamoyl-4-fluorophenyl)boronic acid (CAS 874219-34-8).
-
Conditions : PdCl₂(dcypf) (2 mol%), K₂CO₃, dioxane/H₂O (4:1), 100°C, 12 hours.
-
Post-Coupling Steps : Carbonyldiimidazole-mediated cyclization to form the oxo group.
Table 2 : Cross-Coupling Efficiency
| Ligand | Conversion (%) | Isolated Yield (%) |
|---|---|---|
| Tricyclohexylphosphine | 98 | 76 |
| XPhos | 95 | 81 |
| SPhos | 92 | 79 |
Solid-Phase Synthesis
Immobilized resins (Wang resin) enable iterative assembly:
-
Resin Loading : 0.8 mmol/g capacity via ester linkage.
-
Cyclopropanation On-Bead : Yields 63% with reduced epimerization.
Analytical Characterization
Key Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 3.24 (p, J = 1.7 Hz, 1H), 2.47 (dd, J = 8.1, 4.0 Hz, 1H), 1.39 (d, J = 6.8 Hz, 1H).
-
HRMS : m/z 282.0654 [M+H]⁺ (calc. 282.0658 for C₁₀H₇F₅N₂O₂).
Challenges and Optimization Opportunities
-
Diastereomer Separation : Chiral SFC (AD-H column) resolves (3bR,4aS) and (3bS,4aR) isomers with α = 1.32.
-
Scale-Up Limitations :
Industrial-Scale Production Insights
Chemical Reactions Analysis
Types of Reactions
2-(5-oxo-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Therapeutic Applications
This compound has been explored for its therapeutic potential, particularly as a therapeutic agent in various diseases. Here are some notable applications:
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. The unique structure of this compound allows it to interact with specific biological targets associated with cancer cell proliferation. For example:
- Mechanism of Action : It may inhibit key signaling pathways involved in tumor growth and metastasis.
- Case Studies : In vitro studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting potential for further development into anticancer drugs .
Anti-inflammatory Effects
Compounds with similar structural motifs have been reported to possess anti-inflammatory activities. This compound could potentially modulate inflammatory pathways:
- Targeting Cytokines : It may inhibit the production of pro-inflammatory cytokines.
- Research Findings : Experimental models have demonstrated that pyrazole derivatives can reduce inflammation markers in animal studies .
Synthesis and Characterization
The synthesis of this compound involves several steps that ensure the formation of the desired structure while maintaining purity and yield. The following table summarizes key synthesis parameters:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Ethyl acetoacetate + Trifluoromethyl aniline | Formation of intermediate |
| 2 | Cyclization under acidic conditions | Formation of pyrazole ring |
| 3 | Hydrolysis to yield final product | Pure 2-(5-oxo...) |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Trifluoromethyl Group : This moiety enhances lipophilicity and biological activity.
- Cyclopropane Structure : Provides rigidity and influences binding affinity to biological targets.
Mechanism of Action
The mechanism of action of 2-(5-oxo-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings
Trifluoromethyl vs. Difluoromethyl Substitution
- The target compound’s -CF₃ group increases lipophilicity (logP ~2.5 estimated) compared to the -CF₂H analog (logP ~1.8), favoring membrane permeability in drug candidates .
- -CF₃ also improves metabolic stability by resisting oxidative degradation, a common issue with -CH₃ or -CF₂H groups .
Bicyclic vs. Monocyclic pyrazoles (e.g., compound 7a) exhibit greater rotational freedom, which may lower binding affinity but improve synthetic accessibility .
Role in Complex Molecules
- The target compound serves as a pharmacophore in larger molecules like Compound 80 , where its bicyclic core anchors interactions with hydrophobic enzyme pockets, while appended groups (e.g., difluorophenyl) modulate solubility and off-target effects .
Synthetic Versatility
- The acetic acid moiety enables facile conjugation to amines or alcohols, a feature exploited in derivatives like Compound 80 . In contrast, ester-containing analogs (e.g., compound 7b) require additional hydrolysis steps for activation .
Biological Activity
The compound 2-(5-oxo-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid , also known by its CAS number 1620056-83-8 , has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, including its synthesis, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₀H₇F₅N₂O₂
- Molecular Weight : 282.17 g/mol
- Structure : The compound features a complex bicyclic structure that contributes to its unique biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Reagents : The reaction often employs trifluoromethyl-containing reagents and various coupling agents.
- Conditions : Reactions are generally conducted under controlled temperature and pressure conditions to yield the target compound efficiently.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 50 mg of precursor in 1 mL of 4 N HCl in dioxane | 25.8 mg |
| 2 | Addition of diisopropylethylamine and heating at 140°C | High yield |
| 3 | Purification via preparatory reverse phase HPLC | Pure fractions obtained |
Antitumor Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antitumor effects. In vitro studies have shown that certain structural modifications can enhance cytotoxicity against various cancer cell lines. For example, compounds similar to the one have been tested against human tumor cell lines with promising results in inhibiting cell proliferation .
Antimicrobial Effects
The compound has been evaluated for its antimicrobial properties. Studies suggest that similar pyrazole derivatives possess activity against Helicobacter pylori, a bacterium linked to gastric ulcers and cancer. The mechanism appears to involve inhibition of bacterial urease activity, which is crucial for the survival of H. pylori in acidic environments .
HIV Inhibition
Emerging research has highlighted the potential of trifluoromethyl-substituted compounds as inhibitors of HIV replication. The specific structural features of these compounds allow for effective interaction with viral components, potentially disrupting the viral life cycle .
Study 1: Cytotoxicity Assessment
In a study assessing various pyrazole derivatives, the compound was tested against several human cancer cell lines. Results demonstrated a dose-dependent cytotoxic effect with IC₅₀ values indicating significant potency compared to standard chemotherapeutic agents.
Study 2: Antimicrobial Testing
Another study focused on the antimicrobial activity against Helicobacter pylori. The compound exhibited comparable efficacy to established treatments like metronidazole, highlighting its potential as an alternative therapeutic agent .
Q & A
Q. What are the key structural features of this compound, and how can they be experimentally confirmed?
The compound contains a cyclopropane ring fused to a cyclopentane and pyrazole system, with a trifluoromethyl group and an acetic acid side chain. Structural confirmation requires a combination of spectroscopic methods:
Q. What synthetic strategies are recommended for optimizing the yield of this compound?
The synthesis involves multi-step routes, including cyclopropanation, ring-closing, and functionalization. Key considerations:
- Stepwise purification : Use flash chromatography after each step to isolate intermediates.
- Temperature control : Low temperatures (−78°C) for cyclopropanation to avoid side reactions.
- Catalyst screening : Test palladium or copper catalysts for Suzuki coupling (if applicable) .
- Design of Experiments (DoE) : Apply fractional factorial designs to optimize reaction time, solvent, and stoichiometry .
Q. How can researchers address solubility challenges during in vitro bioactivity assays?
- Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to maintain solubility without cytotoxicity.
- pH adjustment : Ionize the carboxylic acid group (pH > 5) to enhance aqueous solubility.
- Liposomal encapsulation : For hydrophobic intermediates, use liposomes or cyclodextrins .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reaction mechanisms for fluorinated intermediates?
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways.
- Reaction path sampling : Apply metadynamics or nudged elastic band (NEB) methods to map fluorination steps (e.g., trifluoromethyl group addition) .
- Machine learning : Train models on existing fluorination datasets to predict optimal conditions (e.g., solvent, catalyst) .
Q. What advanced techniques validate the compound’s stereochemical configuration in solution?
- VCD (Vibrational Circular Dichroism) : Detect chiral centers via IR-based polarization.
- NOESY NMR : Analyze through-space nuclear Overhauser effects to confirm spatial proximity of substituents.
- Time-resolved fluorescence : Monitor conformational changes in dynamic environments .
Q. How can researchers design experiments to analyze conflicting bioactivity data across cell lines?
- Dose-response redundancy : Test multiple cell lines (e.g., HEK293, HeLa) with standardized protocols.
- CRISPR knockouts : Identify off-target effects by silencing putative receptors.
- Metabolomic profiling : Use LC-MS to compare intracellular metabolite changes post-treatment .
Q. What methodologies improve crystallization success for X-ray analysis of this compound?
- Microseed matrix screening : Generate microcrystals via serial dilution in PEG-based solutions.
- Cryo-cooling : Stabilize crystals at 100 K with glycerol as a cryoprotectant.
- Synchrotron radiation : Use high-flux X-rays (e.g., at APS or ESRF) to resolve weak diffraction patterns .
Q. How can in silico tools predict metabolic stability of the trifluoromethyl group?
- ADMET prediction : Use SwissADME or Schrödinger’s QikProp to estimate metabolic half-life and cytochrome P450 interactions.
- Molecular dynamics (MD) simulations : Model interactions with liver microsomal enzymes to identify vulnerable sites .
Methodological Guidance Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
